Cas no 1049338-90-0 (N-(3-fluoro-4-methylphenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide)
![N-(3-fluoro-4-methylphenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide structure](https://ja.kuujia.com/scimg/cas/1049338-90-0x500.png)
N-(3-fluoro-4-methylphenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(3-fluoro-4-methylphenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide
- F5090-0386
- N-(3-fluoro-4-methylphenyl)-4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazine-1-carboxamide
- 1049338-90-0
- VU0493619-1
- AKOS024496537
-
- インチ: 1S/C23H24FN5O2/c1-16-3-6-18(15-20(16)24)25-23(30)29-13-11-28(12-14-29)22-10-9-21(26-27-22)17-4-7-19(31-2)8-5-17/h3-10,15H,11-14H2,1-2H3,(H,25,30)
- InChIKey: DCAWNIYLUUMWGD-UHFFFAOYSA-N
- ほほえんだ: FC1=C(C)C=CC(=C1)NC(N1CCN(C2=CC=C(C3C=CC(=CC=3)OC)N=N2)CC1)=O
計算された属性
- せいみつぶんしりょう: 421.19140319g/mol
- どういたいしつりょう: 421.19140319g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 31
- 回転可能化学結合数: 4
- 複雑さ: 580
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
N-(3-fluoro-4-methylphenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5090-0386-75mg |
N-(3-fluoro-4-methylphenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide |
1049338-90-0 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5090-0386-40mg |
N-(3-fluoro-4-methylphenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide |
1049338-90-0 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5090-0386-2μmol |
N-(3-fluoro-4-methylphenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide |
1049338-90-0 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5090-0386-5μmol |
N-(3-fluoro-4-methylphenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide |
1049338-90-0 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5090-0386-25mg |
N-(3-fluoro-4-methylphenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide |
1049338-90-0 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F5090-0386-50mg |
N-(3-fluoro-4-methylphenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide |
1049338-90-0 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5090-0386-10μmol |
N-(3-fluoro-4-methylphenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide |
1049338-90-0 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5090-0386-3mg |
N-(3-fluoro-4-methylphenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide |
1049338-90-0 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5090-0386-15mg |
N-(3-fluoro-4-methylphenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide |
1049338-90-0 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5090-0386-1mg |
N-(3-fluoro-4-methylphenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide |
1049338-90-0 | 1mg |
$54.0 | 2023-09-10 |
N-(3-fluoro-4-methylphenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide 関連文献
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
N-(3-fluoro-4-methylphenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamideに関する追加情報
N-(3-fluoro-4-methylphenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide: A Comprehensive Overview
N-(3-fluoro-4-methylphenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide, also known by its CAS registry number 1049338-90-0, is a complex organic compound with significant potential in various fields of chemical research and application. This compound is characterized by its intricate molecular structure, which includes a piperazine ring, a pyridazine moiety, and several substituents that contribute to its unique properties. The molecule's design allows for diverse interactions, making it a subject of interest in drug discovery, materials science, and synthetic chemistry.
The molecular formula of this compound is C25H25FN5O2, with a molecular weight of approximately 507.5 g/mol. Its structure comprises a piperazine ring, which is a six-membered ring containing two nitrogen atoms. This ring is connected to a pyridazine group, a heterocyclic aromatic compound with two adjacent nitrogen atoms in the ring. The pyridazine group is further substituted with a 4-methoxyphenyl group, adding electron-donating properties to the molecule. Additionally, the piperazine ring is substituted with an N-(3-fluoro-4-methylphenyl)carboxamide group, which introduces both electron-withdrawing and electron-donating effects depending on the substituent's position.
Recent studies have highlighted the potential of this compound in the field of medicinal chemistry. Its structure suggests possible interactions with various biological targets, such as enzymes, receptors, and ion channels. For instance, the presence of the piperazine ring is known to enhance bioavailability and improve pharmacokinetic properties in many drugs. The pyridazine moiety, on the other hand, has been associated with anti-inflammatory and anticancer activities in some compounds. The combination of these groups in N-(3-fluoro-4-methylphenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide makes it a promising candidate for further investigation in drug development.
In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. The synthesis typically involves the coupling of an appropriately substituted piperazine derivative with a pyridazine-containing fragment under specific conditions. Recent advancements in catalytic methods and green chemistry have made it possible to synthesize this compound with higher yields and improved purity. Researchers have also explored the use of microwave-assisted synthesis and continuous-flow reactors to optimize the production process.
The physical properties of N-(3-fluoro-4-methylphenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide are essential for its application in various chemical processes. It exists as a crystalline solid under standard conditions and has moderate solubility in common organic solvents such as dichloromethane and acetonitrile. Its melting point is around 220°C, indicating good thermal stability. These properties make it suitable for use in both laboratory-scale experiments and potential industrial applications.
From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its environmental impact. Recent studies have shown that under aerobic conditions, this compound undergoes hydrolysis and oxidation to form less complex products. These findings are significant for developing sustainable chemical processes that minimize environmental footprint.
In conclusion, N-(3-fluoro-4-methylphenyl)-4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide (CAS No: 1049338-90) is a versatile compound with promising applications across multiple disciplines. Its unique structure and favorable physical properties make it an attractive target for further research and development. As new insights into its biological activity and synthetic routes emerge, this compound will likely play an increasingly important role in advancing modern chemistry.
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